7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione
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Overview
Description
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The chloro, ethyl, and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for microbial survival or interfere with DNA synthesis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
What sets 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione apart is its unique isoxazole ring fused to the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H8ClFN2O3 |
---|---|
Molecular Weight |
282.65 g/mol |
IUPAC Name |
7-chloro-9-ethyl-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C12H8ClFN2O3/c1-2-16-8-4-6(13)7(14)3-5(8)10(17)9-11(16)15-19-12(9)18/h3-4,15H,2H2,1H3 |
InChI Key |
HXWWNIUEVOHPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=O)C3=C1NOC3=O)F)Cl |
Origin of Product |
United States |
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